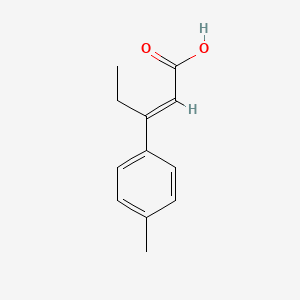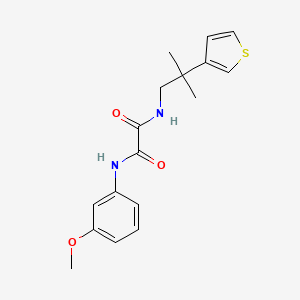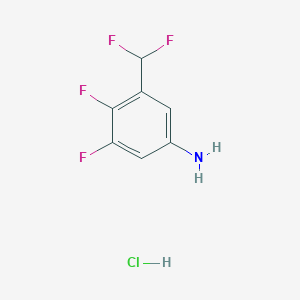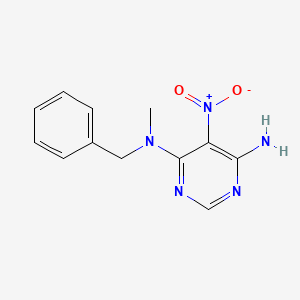![molecular formula C23H27N5O3S B2729271 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893909-86-9](/img/structure/B2729271.png)
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:
Anticancer Activity
This compound has shown potential in inhibiting the proliferation of cancer cells. Its structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancerous cells. Research has indicated its effectiveness against various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis and death. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory effects are mediated through the modulation of specific signaling pathways involved in the inflammatory response .
Antiviral Activity
The compound has been found to possess antiviral properties, particularly against RNA viruses. It interferes with viral replication by inhibiting viral RNA polymerase, an enzyme crucial for the replication of viral genomes. This makes it a potential candidate for the development of antiviral drugs, especially for diseases like influenza and hepatitis .
Neuroprotective Effects
Research has shown that this compound can protect neuronal cells from oxidative stress and apoptosis. It achieves this by scavenging free radicals and upregulating the expression of antioxidant enzymes. These neuroprotective effects make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antidiabetic Potential
The compound has demonstrated the ability to lower blood glucose levels in diabetic models. It enhances insulin sensitivity and promotes the uptake of glucose by cells. Additionally, it inhibits enzymes involved in glucose production in the liver, thereby reducing overall blood glucose levels. This makes it a potential therapeutic agent for managing diabetes .
Cardioprotective Effects
Studies have indicated that this compound can protect the heart from ischemic damage. It reduces oxidative stress and inflammation in cardiac tissues, thereby preventing cell death and improving cardiac function. These cardioprotective effects are beneficial in the treatment of conditions such as myocardial infarction and heart failure .
Antioxidant Properties
The compound exhibits strong antioxidant activity, which helps in neutralizing free radicals and preventing oxidative damage to cells. This property is crucial in protecting cells from various oxidative stress-related diseases, including cancer, cardiovascular diseases, and aging .
特性
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-15-8-10-16(11-9-15)19-24-20-18(22(30)27(3)23(31)26(20)2)21(25-19)32-14-17(29)28-12-6-4-5-7-13-28/h8-11H,4-7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCOXTVUYHJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)N4CCCCCC4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2729193.png)



![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2729197.png)
![N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2729199.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
![4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2729203.png)
![Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-](/img/structure/B2729204.png)



![4-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2729209.png)